Cas no 1190312-48-1 (3-Bromo-7-methyl-4-azaindole)

3-Bromo-7-methyl-4-azaindole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-7-methyl-4-azaindole
- 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
- FCH1378866
- AK203903
- DTXSID501265925
- DB-252402
- I10827
- CS-0366058
- 1190312-48-1
-
- インチ: 1S/C8H7BrN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3
- InChIKey: YEUOKOWDEGDZFE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CNC2C1=NC=CC=2C
計算された属性
- せいみつぶんしりょう: 209.97926g/mol
- どういたいしつりょう: 209.97926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Bromo-7-methyl-4-azaindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM243287-1g |
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |
1190312-48-1 | 95%+ | 1g |
$832 | 2023-11-23 | |
Alichem | A029192484-1g |
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |
1190312-48-1 | 95% | 1g |
$925.60 | 2023-09-04 | |
TRC | B808810-1mg |
3-Bromo-7-methyl-4-azaindole |
1190312-48-1 | 1mg |
$ 50.00 | 2022-06-06 | ||
TRC | B808810-10mg |
3-Bromo-7-methyl-4-azaindole |
1190312-48-1 | 10mg |
$ 160.00 | 2022-06-06 | ||
Chemenu | CM243287-1g |
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |
1190312-48-1 | 95% | 1g |
$832 | 2021-06-09 | |
Ambeed | A754705-1g |
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |
1190312-48-1 | 95+% | 1g |
$659.0 | 2024-04-25 | |
TRC | B808810-2mg |
3-Bromo-7-methyl-4-azaindole |
1190312-48-1 | 2mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436728-1g |
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |
1190312-48-1 | 95+% | 1g |
¥7150.00 | 2024-08-09 | |
Crysdot LLC | CD11335698-1g |
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |
1190312-48-1 | 95+% | 1g |
$890 | 2024-07-18 |
3-Bromo-7-methyl-4-azaindole 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
3-Bromo-7-methyl-4-azaindoleに関する追加情報
Introduction to 3-Bromo-7-methyl-4-azaindole (CAS No. 1190312-48-1)
3-Bromo-7-methyl-4-azaindole, identified by the Chemical Abstracts Service Number (CAS No.) 1190312-48-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azaindole family, a class of molecules characterized by a nitrogen atom incorporated into the indole ring system. The structural features of 3-Bromo-7-methyl-4-azaindole, including the presence of a bromine substituent at the 3-position and a methyl group at the 7-position, contribute to its unique chemical properties and potential biological activities.
The synthesis of 3-Bromo-7-methyl-4-azaindole typically involves multi-step organic transformations, often starting from readily available precursors such as indole derivatives. The introduction of the bromine atom at the 3-position can be achieved through electrophilic aromatic substitution reactions, while the methylation at the 7-position can be performed using alkylating agents under controlled conditions. These synthetic strategies highlight the compound's versatility and its suitability for further functionalization, making it a valuable intermediate in drug discovery pipelines.
In recent years, 3-Bromo-7-methyl-4-azaindole has been explored for its potential pharmacological applications. The azaindole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent enhances the electrophilicity of the molecule, making it more reactive in various biochemical pathways. This reactivity has been leveraged in the development of novel therapeutic agents targeting specific disease mechanisms.
One of the most promising areas of research involving 3-Bromo-7-methyl-4-azaindole is its role in anticancer drug development. Studies have demonstrated that azaindole derivatives can interfere with critical cellular processes such as DNA replication and cell cycle progression. The bromine atom in 3-Bromo-7-methyl-4-azaindole serves as a handle for further derivatization, allowing researchers to fine-tune the molecule's binding affinity and selectivity towards cancer cell targets. Preliminary in vitro studies have shown that certain derivatives exhibit potent inhibitory effects on kinases and other enzymes overexpressed in tumor cells.
Furthermore, 3-Bromo-7-methyl-4-azaindole has been investigated for its antimicrobial properties. The structural motif of azaindoles has been found to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for bacterial survival. This makes 3-Bromo-7-methyl-4-azaindole and its derivatives attractive candidates for developing new antibiotics to combat drug-resistant bacterial strains. The presence of both bromine and methyl groups enhances its interaction with bacterial enzymes and receptors, providing a dual mechanism of action.
The compound's potential in anti-inflammatory applications is also noteworthy. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. Azaindoles have been shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). 3-Bromo-7-methyl-4-azaindole, with its optimized substitution pattern, may offer improved efficacy and reduced side effects compared to existing anti-inflammatory drugs.
Advances in computational chemistry and molecular modeling have further accelerated the exploration of 3-Bromo-7-methyl-4-azaindole's pharmacological potential. These tools allow researchers to predict binding affinities, identify optimal drug-like properties, and design novel derivatives with enhanced activity. By integrating experimental data with computational predictions, scientists can rapidly screen large libraries of azaindole derivatives, including those based on 3-Bromo-7-methyl-4-azaindole, to identify promising candidates for further development.
The synthetic accessibility of 3-Bromo-7-methyl-4-azaindole also contributes to its attractiveness in pharmaceutical research. The availability of high-quality starting materials and well-established synthetic protocols enables researchers to efficiently produce large quantities of the compound for both preclinical studies and industrial applications. This accessibility is crucial for advancing drug discovery efforts and translating laboratory findings into clinical trials.
In conclusion, 3-Bromo-7-methyl-4 azaindole (CAS No. 1190312 -48 -1) represents a structurally interesting and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile intermediate for developing novel therapeutic agents targeting various diseases, including cancer, infections, and inflammatory disorders. Ongoing research continues to uncover new applications and optimize synthetic routes for this promising compound.
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